Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
CAS No.: 126111-11-3
Cat. No.: VC21178506
Molecular Formula: C6H10FNO2
Molecular Weight: 147.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126111-11-3 |
|---|---|
| Molecular Formula | C6H10FNO2 |
| Molecular Weight | 147.15 g/mol |
| IUPAC Name | methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1 |
| Standard InChI Key | PGEIOIOBHIGEMT-UHNVWZDZSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1C[C@H](CN1)F |
| SMILES | COC(=O)C1CC(CN1)F |
| Canonical SMILES | COC(=O)C1CC(CN1)F |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is identified by the CAS registry number 126111-11-3. The compound has a molecular formula of C6H10FNO2 and a molecular weight of 147.15 g/mol. This chiral molecule features specific stereochemistry at two carbon centers, designated as (2S,4R), which is critical to its biological activity and applications.
Structural Characteristics
The molecular structure consists of a pyrrolidine ring with a fluorine atom at the 4-position in the R configuration and a methyl carboxylate group at the 2-position in the S configuration. This stereochemical arrangement contributes significantly to the compound's three-dimensional structure and its interaction with biological targets. The compound can be represented through various chemical notations, including:
-
InChI: InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1
-
InChI Key: PGEIOIOBHIGEMT-UHNVWZDZSA-N
-
Canonical SMILES: COC(=O)C1CC(CN1)F
-
Isomeric SMILES: COC(=O)[C@@H]1CC@HF
Physical and Chemical Properties
Synthesis and Preparation Methods
Reaction Conditions
The fluorination reactions generally require careful control of conditions to achieve stereoselectivity. These typically include:
-
Use of anhydrous solvents to prevent side reactions
-
Low-temperature conditions to control selectivity
-
Precise reaction time management to optimize yield
-
Careful pH control throughout the reaction process
Industrial Scale Production
Large-scale production of fluorinated pyrrolidine derivatives often employs continuous flow reactors that allow precise control over reaction parameters. These systems enhance reaction efficiency and product purity while minimizing waste production. Automated production systems may be utilized to ensure consistent quality across batches, with quality control measures including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity and purity.
Biological Activity and Mechanisms
Pharmacological Properties
Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate exhibits several important biological activities that make it valuable in pharmaceutical research. The compound's fluorination enhances its binding affinity and selectivity for certain biological targets, leading to more pronounced pharmacological effects. The stereochemical configuration at positions 2 and 4 is critical for optimal interaction with target proteins.
Target Interactions
Research suggests that this compound, like similar fluorinated pyrrolidine derivatives, may interact with various biological targets. Potential targets include:
-
Enzymes: The compound demonstrates inhibitory effects against certain enzymes, particularly dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and is a target for diabetes treatment.
-
Receptors: Evidence suggests potential interaction with glutamate receptors, which may influence neurotransmission processes.
Cellular Effects
At the cellular level, Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate and its derivatives have demonstrated several notable effects:
-
Enzyme Modulation: Studies indicate the compound can modulate enzyme activity by serving as a competitive inhibitor, potentially altering metabolic pathways relevant to disease states.
-
Anticancer Properties: Preliminary research has indicated that structural analogs exhibit cytotoxic effects against certain cancer cell lines by disrupting critical signaling pathways.
-
Neurotransmitter System Effects: The compound's potential interaction with neurotransmitter receptors suggests possible applications in neurological conditions by modulating synaptic transmission.
Research Applications
Medicinal Chemistry Applications
Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate serves as a valuable building block in medicinal chemistry, particularly in the development of therapeutic agents. Its applications include:
DPP-IV Inhibitor Development
This compound functions as a key intermediate in synthesizing DPP-IV inhibitors, which have significant applications in treating type 2 diabetes. The compound can be transformed into various derivatives that demonstrate inhibitory activity against DPP-IV. Research has shown that derivatives such as (2S,4S)-4-fluoropyrrolidine-2-carboxamides exhibit promising results in lowering blood glucose levels in diabetic models.
Imaging Applications
Derivatives of this compound have been investigated for radiolabeling applications, especially in positron emission tomography (PET) imaging. Modifications involving this compound have contributed to the development of radiotracers targeting programmed cell death protein 1 (PD-1) pathways. These radiolabeled compounds play a crucial role in studying tumor microenvironments and evaluating therapeutic responses in cancer treatment.
Structure-Activity Relationship Studies
The unique structural features of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate make it valuable for structure-activity relationship (SAR) studies. By modifying different aspects of the molecule while maintaining the core fluorinated pyrrolidine structure, researchers can investigate how structural changes affect biological activity. These studies provide critical insights for drug design and optimization.
Comparative Analysis with Related Compounds
Structural Comparison with (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate differs from (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid primarily in the esterification of the carboxylic acid group. This structural modification affects several properties:
-
Increased lipophilicity due to the methyl ester group
-
Enhanced membrane permeability compared to the free acid
-
Different metabolic stability profile
-
Potential to act as a prodrug that can be hydrolyzed to the active acid form in vivo
The following table compares key properties of these related compounds:
| Property | Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate | (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid |
|---|---|---|
| Molecular Formula | C6H10FNO2 | C5H8FNO2 |
| Molecular Weight | 147.15 g/mol | 133.12 g/mol |
| CAS Number | 126111-11-3 | 2507-61-1 |
| Functional Group | Methyl ester | Carboxylic acid |
| Lipophilicity | Higher | Lower |
| Primary Applications | Synthetic intermediate, Research tool | Research applications, Building block |
Biological Activity Comparisons
While both compounds share the core fluorinated pyrrolidine structure, their biological activities differ due to the esterification. The methyl ester form (Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate) often demonstrates:
-
Different enzyme inhibition profiles
-
Altered receptor binding characteristics
-
Distinct pharmacokinetic properties
-
Varied cellular penetration abilities
These differences make each compound suitable for specific applications in research and drug development.
Research Findings and Applications Data
Enzyme Inhibition Studies
Research investigating the enzyme inhibitory properties of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate has revealed significant potential in therapeutic applications. Studies focusing on DPP-IV inhibition have demonstrated that this compound and its derivatives can effectively modulate enzyme activity, with potential applications in managing diabetic nephropathy. Research indicates that DPP-IV inhibition led to improved renal function markers in diabetic models, suggesting protective effects against kidney damage associated with diabetes.
Anticancer Research
Investigations into the cytotoxic effects of fluorinated pyrrolidine derivatives, including Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate, have shown promising results against various cancer cell lines. The mechanism appears to be linked to the compound's ability to induce apoptosis and inhibit cell proliferation, suggesting potential applications in cancer therapeutics. The table below summarizes key research findings:
| Research Area | Key Findings | Potential Applications |
|---|---|---|
| DPP-IV Inhibition | Improved renal function markers in diabetic models | Treatment of diabetic nephropathy |
| Cytotoxicity | Significant effects against cancer cell lines through apoptosis induction | Anticancer therapeutics |
| Neurotransmitter Modulation | Potential interaction with glutamate receptors | Neurodegenerative disease treatments |
| Structural Biology | Enhanced binding affinity and selectivity due to fluorination | Drug design optimization |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume